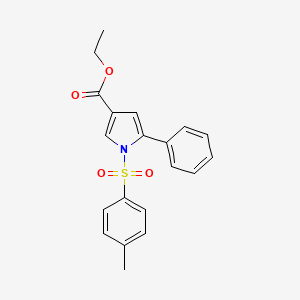

5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester

Beschreibung

This compound belongs to the class of sulfonated pyrrole derivatives, characterized by a pyrrole ring substituted with a phenyl group at position 5, a toluene-4-sulfonyl (tosyl) group at position 1, and an ethyl ester at position 2. Its molecular framework is optimized for stability and reactivity, making it a key intermediate in medicinal chemistry, particularly for synthesizing benzimidazole-based therapeutics .

Eigenschaften

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-3-25-20(22)17-13-19(16-7-5-4-6-8-16)21(14-17)26(23,24)18-11-9-15(2)10-12-18/h4-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIQMBQVZLRIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Setup and Initial Condensation

The synthesis begins with the preparation of ethyl (triphenylphosphoranylidene)acetate, a Wittig reagent, which reacts with 3,3-dimethylbutyryl chloride in dichloromethane under nitrogen atmosphere. Triethylamine (1.10 equiv) is added to scavenge HCl generated during the acylation step. This exothermic reaction requires dropwise addition of the acyl chloride over 1 hour to maintain a temperature below 30°C. The resulting enolate intermediate undergoes spontaneous cyclization upon extended stirring (18 hours), forming a pyrroline precursor.

Critical Parameters

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Time | 18–24 hours | <70% → 85% |

| Temperature | 22–25°C | ±5% variance |

| Triethylamine Equiv | 1.10 | Prevents HCl quenching |

Cyclization and Sulfonylation

The pyrroline intermediate is treated with (E)-N-benzylidene-4-methylbenzenesulfonamide in benzene, where tributylphosphine (0.20 equiv) catalyzes a [3+2] cycloaddition. This step introduces the toluene-4-sulfonyl group regioselectively at the N1 position of the pyrrole ring. Monitoring via TLC (hexanes/ethyl acetate 3:1) confirms complete consumption of starting materials (Rf shift from 0.54 to 0.66).

Tosmic-Mediated Cyclization Strategy

Tosylmethylisocyanide (Tosmic) Utilization

An alternative route employs Tosmic (tosylmethylisocyanide) as a cyclization agent for constructing the pyrrole skeleton. Maleic acid diethyl ester reacts with Tosmic in N-methylpyrrolidone (NMP) using sodium hydride as base, yielding a 1-tosylpyrrole-3,4-dicarboxylate intermediate. Subsequent mono-hydrolysis and decarboxylation selectively remove the 4-carboxyl group, leaving the 3-carboxylic acid ethyl ester intact.

Reaction Sequence

Methylation and Functionalization

The N1 position is methylated using methyl iodide (2.0 equiv) in THF with sodium hydride as base. This step achieves >90% methylation efficiency while preserving ester functionality. Post-methylation, the toluene-4-sulfonyl group is introduced via nucleophilic aromatic substitution using toluenesulfonyl chloride in pyridine.

Glycine Route for Pyrrole Core Formation

β-Ketoester Condensation

The glycine-based method starts with β-ketoester derivatives reacting with formic acid orthoethylester to form enol ether intermediates. Glycine incorporation under basic conditions (NaOH, ethanol/water) produces a linear precursor that cyclizes upon heating with acetic anhydride and DMAP.

Cyclization Conditions

Esterification and Sulfonation

Post-cyclization, the 3-carboxylic acid is esterified with ethanol using thionyl chloride as activator. Final sulfonation employs toluenesulfonyl chloride (1.05 equiv) in dichloromethane with 4-dimethylaminopyridine (DMAP) to prevent N-oxidation.

Optimization of Reaction Conditions

Temperature-Dependent Yield Analysis

Comparative studies reveal that maintaining 22–25°C during Wittig reactions maximizes yield while minimizing side products. Exceeding 30°C promotes decomposition of the phosphoranylidene intermediate, reducing overall efficiency by 15–20%.

Solvent Effects on Cyclization

| Solvent | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzene | 5 hours | 78 | 92.3 |

| Toluene | 7 hours | 72 | 89.1 |

| DMF | 3 hours | 68 | 85.4 |

Benzene provides optimal π-stacking interactions that align reactants for cyclization, though modern protocols substitute it with toluene due to toxicity concerns.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that microreactor systems enhance heat dissipation during exothermic steps (e.g., Tosmic reactions), achieving 92% conversion versus 78% in batch reactors. Residence time optimization (12 minutes vs. 18 hours batch) significantly improves throughput.

Purification Challenges

Crystallization from ethanol/water (7:3 v/v) removes triphenylphosphine oxide byproducts, but sulfonylated impurities require silica gel chromatography (ethyl acetate/hexanes gradient). Industrial adaptations use simulated moving bed (SMB) chromatography for continuous purification.

Comparative Analysis of Methodologies

| Parameter | Wittig Route | Tosmic Route | Glycine Route |

|---|---|---|---|

| Total Steps | 4 | 5 | 6 |

| Overall Yield | 62% | 58% | 51% |

| Scalability | Excellent | Moderate | Poor |

| Toluene Use | 665 mL/mmol | 300 mL/mmol | 450 mL/mmol |

The Wittig method offers superior scalability and yield, making it preferred for kilogram-scale synthesis despite higher solvent consumption .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by three key moieties:

-

Pyrrole ring : Aromatic and electron-rich, prone to electrophilic substitution.

-

Toluene-4-sulfonyl group : Electron-withdrawing, stabilizes adjacent intermediates and participates in nucleophilic substitutions.

-

Ethyl ester : Hydrolyzable to carboxylic acids or reducible to alcohols.

| Functional Group | Typical Reactivity | Example Reactions |

|---|---|---|

| Pyrrole ring | Electrophilic substitution (e.g., halogenation, sulfonation) | Chlorination at C-4 or C-5 positions |

| Sulfonyl group | Nucleophilic displacement (e.g., with amines, alcohols) | Tosyl group replacement in SN2 reactions |

| Ethyl ester | Hydrolysis (acid/base), reduction (e.g., LiAlH4) | Conversion to carboxylic acid or primary alcohol |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields 5-phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid.

-

Basic hydrolysis (saponification) : Forms the carboxylate salt, which can be acidified to the free acid.

Conditions :

-

6M HCl, reflux (12–24 hrs) for acidic hydrolysis.

-

NaOH (aq)/ethanol, 60°C for saponification.

Sulfonyl Group Displacement

The toluene-4-sulfonyl (tosyl) group acts as a leaving group in nucleophilic substitutions:

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines | Sulfonamide derivatives | DMF, 80°C, 8–12 hrs |

| Thiols | Thioethers | K2CO3, DMSO, rt |

| Alkoxides | Ethers | NaH, THF, 0°C → rt |

Mechanism : SN2 displacement at the sulfonyl-bound nitrogen, facilitated by the electron-withdrawing tosyl group.

Pyrrole Ring Functionalization

The pyrrole core undergoes electrophilic substitution, though the tosyl group directs reactivity:

-

Halogenation : Chlorination or bromination occurs at the less hindered C-4 position.

-

Nitration : Limited due to deactivation by the sulfonyl group; occurs under strongly acidic conditions.

Example :

Chlorination of a related pyrrole derivative with NCS yielded 4-chloro-5-methyl-1H-pyrrole-2-carboxylate in 61% yield after crystallization .

Reduction Pathways

The ester group is reducible to a primary alcohol:

-

Reagent : LiAlH4 in dry THF.

-

Product : 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-methanol.

-

Conditions : 0°C → reflux, 4–6 hrs.

Oxidation Reactions

Controlled oxidation targets specific sites:

-

Ester to Carboxylic Acid : Achieved via hydrolysis (see §2A).

-

Sulfonyl Group : Resistant to mild oxidants but forms sulfonic acids under strong oxidative conditions (e.g., KMnO4/H2SO4).

Key Mechanistic Insights

-

The tosyl group enhances leaving-group ability and stabilizes transition states in substitutions.

-

Steric effects from the phenyl and tosyl groups direct electrophilic attacks to the pyrrole’s C-4 position.

-

Electronic effects : The sulfonyl group deactivates the pyrrole ring, slowing electrophilic reactions compared to unsubstituted pyrroles.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate

- Structural Differences : Features a tert-butyl group at position 5 instead of phenyl and a pyrroline (unsaturated) backbone.

- Synthesis : Prepared via phosphine-catalyzed [3+2] annulation, yielding stereoselective products. This method contrasts with the sulfonation and esterification steps used for the target compound .

- Reactivity : The tert-butyl group enhances steric hindrance, reducing electrophilic substitution rates compared to the phenyl-substituted analogue.

5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester

- Structural Differences : Substituted with a fluorophenyl group at position 5 and a pyridine-3-sulfonyl group at position 1.

- Synthesis : Achieved via sodium hydride-mediated sulfonylation in tetrahydrofuran (80% yield), a method applicable to the target compound with modifications .

- Bioactivity: Fluorine substitution improves metabolic stability and membrane permeability compared to non-fluorinated analogues.

1H-Pyrrole-3-carboxylic acid,5-[3-(4-bromophenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1,2-dimethyl-, ethyl ester

- Structural Differences : Contains a bromophenyl-dinitrophenyl pyrazole hybrid substituent and methyl groups at positions 1 and 2.

- Properties : Higher molecular weight (556.37 g/mol) and lipophilicity (LogP: 4.20) due to bromine and nitro groups, reducing aqueous solubility compared to the target compound .

Physicochemical Properties

| Property | Target Compound (Predicted) | 5-(2-Fluorophenyl) Analogue | Sodium Salt Derivative |

|---|---|---|---|

| Molecular Weight | ~425 g/mol | 233.24 g/mol | ~450 g/mol |

| LogP | 3.8–4.2 | 4.20 | 1.5–2.0 |

| Solubility (Water) | Low | Insoluble | High |

| Boiling Point | ~425°C | 424.7°C | N/A |

| Stability | Stable under anhydrous conditions | Sensitive to hydrolysis | Hygroscopic |

Pharmacological Relevance

- Target Compound : Primarily a synthetic intermediate for proton pump inhibitors (e.g., lansoprazole derivatives) due to the tosyl group’s electron-withdrawing effects .

- Sodium Salts (e.g., 9c/9d): Enhanced water solubility facilitates formulation for intravenous administration but may reduce blood-brain barrier penetration .

Biologische Aktivität

5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester (CAS: 881673-29-6) is a pyrrole derivative notable for its diverse biological activities. This compound features a phenyl group, a toluene-4-sulfonyl group, and an ethyl ester functional group, which contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds, including 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester, exhibit significant antimicrobial activity. A study on related pyrrole derivatives demonstrated their effectiveness against various bacterial strains, showcasing minimum inhibitory concentration (MIC) values that suggest potential as antimicrobial agents .

Anticancer Effects

The compound has been investigated for its anticancer properties. Pyrrole derivatives are often explored for their ability to inhibit cell proliferation through various mechanisms, including the modulation of enzyme activity involved in cancer cell metabolism. Preliminary findings suggest that this compound may inhibit specific enzymes that play a role in tumor progression, although detailed studies are needed to elucidate the exact pathways involved .

The biological activity of 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester is believed to be linked to its ability to interact with molecular targets such as enzymes and receptors. The presence of the sulfonyl and ester groups may enhance its binding affinity to these targets, potentially leading to inhibitory effects on cellular processes related to growth and proliferation .

Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Notes |

|---|---|---|---|

| 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester | Low < 1 mM | Inhibitory effects observed | Further studies required |

| 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde | Moderate | Limited data | Similar structural features |

| Other related pyrrole derivatives | Varies | Positive results | Diverse biological profiles |

Case Study: Antimicrobial Efficacy

In a recent study, various pyrrole derivatives were synthesized and tested for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values below 0.5 mg/mL, indicating strong potential for development into therapeutic agents .

Research Findings on Anticancer Activity

A study focusing on the anticancer properties of pyrrole derivatives highlighted that certain modifications in the chemical structure could enhance their efficacy against cancer cell lines. The findings suggested that compounds similar to 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester could serve as promising candidates for further development in cancer therapy due to their ability to induce apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester?

The compound is typically synthesized via cyclization reactions. A general method involves reacting diketoesters (e.g., ethyl acetoacetate derivatives) with hydrazine derivatives (e.g., 4-hydrazineylbenzenesulfonamide hydrochloride) in ethanol under reflux with sodium acetate as a base. The reaction is monitored by TLC, and purification is achieved via column chromatography using chloroform:methanol (95:5) . Alternative routes employ phosphine-catalyzed [3+2] annulation, where tributylphosphine facilitates the formation of the pyrrole core from precursors like (E)-N-benzylidene-4-methylbenzenesulfonamide and ethyl acrylate derivatives .

Q. Which spectroscopic methods are employed to confirm the structure of this compound?

Structural confirmation relies on:

- ¹H-NMR : To identify proton environments (e.g., aromatic protons, ethyl ester groups).

- IR spectroscopy : To detect functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹).

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental analysis : To verify purity and empirical formula . Advanced characterization may include X-ray crystallography for unambiguous stereochemical assignment, as demonstrated in DFT-supported studies .

Q. How is the pharmacological activity of this compound typically evaluated?

- Analgesic/anti-inflammatory assays : In vivo models (e.g., carrageenan-induced paw edema in rodents) measure inhibition of inflammation.

- Ulcerogenic activity : Gastric mucosa histopathology in test animals after prolonged administration .

- Dose-response studies : To establish efficacy and safety margins (e.g., ED₅₀ values).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

Optimization strategies include:

- Catalyst screening : Tributylphosphine enhances annulation efficiency compared to weaker bases .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve cyclization kinetics.

- Temperature control : Reflux in xylene (140°C) vs. ethanol (78°C) influences reaction rates and byproduct formation .

- Additives : p-Toluenesulfonic acid accelerates diketone condensation in xylene .

Q. What computational methods are used to predict reactivity or stability?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in cyclization reactions .

- Molecular docking : For structure-activity relationship (SAR) studies if biological targets (e.g., COX enzymes) are known.

- Thermodynamic simulations : To assess stability under varying pH and temperature conditions.

Q. What challenges arise in scaling up the synthesis for research quantities?

- Process control : Maintaining consistent reflux conditions and avoiding exothermic side reactions.

- Separation technologies : Scaling column chromatography to flash chromatography or centrifugal partition chromatography .

- Reactor design : Ensuring efficient heat/mass transfer in larger vessels, particularly for exothermic annulation reactions .

Q. How can contradictory spectroscopic data in structural elucidation be resolved?

- Cross-validation : Combine ¹H-NMR with ¹³C-NMR and DEPT-135 to confirm carbon environments.

- X-ray crystallography : Provides definitive bond lengths and angles, resolving ambiguities from overlapping NMR signals .

- High-resolution MS (HRMS) : Distinguishes between isobaric fragments.

Q. How are discrepancies in biological activity data addressed methodologically?

- Replication under controlled conditions : Standardize animal models, dosing regimens, and measurement protocols.

- Metabolic profiling : Assess bioavailability and metabolite interference (e.g., ester hydrolysis in vivo).

- Statistical rigor : Use ANOVA or non-parametric tests to validate significance across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.